Ethyl [(prop-2-en-1-yl)sulfanyl]acetate
Description
Ethyl [(prop-2-en-1-yl)sulfanyl]acetate is a thioether-containing ester with the molecular formula C₇H₁₀O₂S. Its structure comprises an ethyl ester group linked to a sulfanyl moiety (-S-) attached to a prop-2-en-1-yl (allyl) group. This compound is synthesized via nucleophilic substitution reactions, typically involving thiols and ethyl chloroacetate under basic conditions .
Properties
CAS No. |
15224-05-2 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
ethyl 2-prop-2-enylsulfanylacetate |
InChI |
InChI=1S/C7H12O2S/c1-3-5-10-6-7(8)9-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
GTKVSYWEZRZLPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
This compound
- Synthesis : Likely prepared via reaction of allyl thiol (prop-2-en-1-thiol) with ethyl chloroacetate in acetone under basic conditions, analogous to methods for chloro-benzoxazole derivatives .
- Purification : Silica gel chromatography with dichloromethane/ethyl acetate mixtures (e.g., 5% ethyl acetate), as seen in related thioether syntheses .
Analogous Compounds
Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate : Synthesized from 5,7-dichloro-1,3-benzoxazole-2-thiol and ethyl chloroacetate. Yield: Not explicitly stated, but hydrazine treatment of intermediates proceeds with high efficiency (e.g., 99% yield for related compounds ).
Ethyl 2-{4-nitro-5-[(2-oxopropyl)sulfanyl]-3-thienyl}acetate : Cyclization of precursors in ethanol with H₂SO₄ catalysis. Reaction time: 18 hours at 100°C.
Comparison :
- Allyl-containing compounds may require milder conditions due to alkene sensitivity, whereas nitro- or heterocyclic analogs often need prolonged heating or strong acids .
Physicochemical Properties
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